3-Cyclopropyl-3-oxopropane-1-sulfonyl fluoride
Description
Properties
Molecular Formula |
C6H9FO3S |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-cyclopropyl-3-oxopropane-1-sulfonyl fluoride |
InChI |
InChI=1S/C6H9FO3S/c7-11(9,10)4-3-6(8)5-1-2-5/h5H,1-4H2 |
InChI Key |
GRFSQLGHHOKKEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)CCS(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Reaction of Cyclopropyl-Containing Precursors with Sulfonyl Fluoride Reagents
The primary method involves the nucleophilic substitution or radical addition of sulfonyl fluoride groups onto cyclopropyl ketone derivatives.
- General Reaction: Cyclopropyl ketone or ester reacts with sulfonyl fluoride reagents under conditions that promote electrophilic substitution at the alpha-carbonyl position.
- Reagents: Sulfonyl fluoride sources such as fluorosulfonyl radicals generated photochemically or sulfonyl fluoride salts.
- Catalysts: Photocatalysts like Iridium complexes (e.g., Ir(ppy)3) or organic photocatalysts (e.g., 4CzIPN) facilitate radical generation and addition.
- Solvents: Polar aprotic solvents or mixtures optimized for solubility and reaction kinetics.
- Temperature: Ambient to moderate heating (room temperature to ~150 °C) depending on the step.
A practical example includes photocatalytic fluorosulfonylation where unactivated alkenes bearing cyclopropyl substituents undergo radical addition of the fluorosulfonyl radical (·SO2F) generated under visible light irradiation, yielding sulfonyl fluoride products with good regioselectivity and moderate to good yields (typically 50-65%).
Use of Methyl 3-Cyclopropyl-3-oxopropanoate as a Key Intermediate
Methyl 3-cyclopropyl-3-oxopropanoate serves as a versatile intermediate in synthesizing related compounds and can be transformed into sulfonyl fluorides.
- Synthesis of the Intermediate: Prepared by esterification of 3-cyclopropyl-3-oxopropanoic acid or by other carboxylation methods.
- Subsequent Functionalization: Reaction with sulfonyl fluoride reagents or via enaminone intermediates under reflux conditions.
- Typical Conditions: Reflux in acetic anhydride or acetic acid with additives such as ammonium acetate or triethyl orthoformate at temperatures ranging from 79 °C to 150 °C for several hours (1.5 to 5 hours).
- Purification: Workup includes washing with aqueous sodium hydroxide and brine, drying over anhydrous magnesium sulfate, and recrystallization from solvents like toluene or cyclohexane to achieve high purity (>98% by HPLC).
Photocatalytic Radical Fluorosulfonylation
Recent advances use photocatalysis to generate fluorosulfonyl radicals that add across double bonds in substrates containing cyclopropyl groups.
- Catalysts: 2 mol% Iridium-based catalysts or organic photocatalysts under visible light.
- Additives: Hydrogen donors such as 1,4-cyclohexadiene and bases like KH2PO4 to facilitate radical formation and α-hydrogen elimination.
- Outcomes: Radical trapping and clock experiments confirm involvement of ·SO2F intermediates; yields range from moderate to good (50-65%).
- Mechanistic Insights: Radical addition followed by elimination/isomerization steps lead to the sulfonyl fluoride product.
Data Table Summarizing Preparation Conditions and Yields
| Preparation Method | Key Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reaction of cyclopropyl ketone + SO2F reagents | Sulfonyl fluoride salts, photocatalyst (Ir(ppy)3 or 4CzIPN), KH2PO4 additive, 1,4-cyclohexadiene | Ambient (25°C) | 12-24 | 50-65 | Radical fluorosulfonylation, visible light |
| Esterification and functionalization | Methyl 3-cyclopropyl-3-oxopropanoate, triethyl orthoformate, acetic anhydride reflux | 79-150 | 1.5-5 | 85-90 | Followed by purification via recrystallization |
| Enaminone synthesis route | Methyl 3-cyclopropyl-3-oxopropanoate, ammonium acetate, acetic acid reflux | ~79-81 | 1.5 | ~85 | Produces heterocyclic derivatives |
Analytical and Purification Notes
- Purity Assessment: High-performance liquid chromatography (HPLC) is used to confirm purity, typically achieving >98% after recrystallization.
- Workup: Washing with aqueous sodium hydroxide and brine removes acidic and polar impurities.
- Drying: Anhydrous magnesium sulfate is used to remove residual moisture.
- Isolation: Concentration under reduced pressure and recrystallization from solvents such as toluene, cyclohexane, or heptane ensure high purity and yield.
Summary of Research Findings
- The sulfonyl fluoride group in 3-Cyclopropyl-3-oxopropane-1-sulfonyl fluoride is efficiently introduced via radical fluorosulfonylation or nucleophilic substitution methods.
- Photocatalytic methods employing visible light and iridium catalysts provide a mild and regioselective route with moderate yields.
- Classical synthetic routes using methyl 3-cyclopropyl-3-oxopropanoate intermediates under reflux in acetic anhydride or acetic acid yield high purity products.
- Reaction conditions such as solvent choice, temperature, and additives critically influence yield and product stereochemistry.
- Radical trapping and mechanistic experiments support the involvement of fluorosulfonyl radicals in the formation of the sulfonyl fluoride moiety.
This comprehensive analysis integrates experimental data and mechanistic insights from multiple sources, providing a professional and authoritative overview of the preparation methods for this compound.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-3-oxopropane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Oxidation: Conversion to sulfonic acids.
Reduction: Formation of sulfides.
Substitution: Replacement of the fluoride group with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like mCPBA or H2O2 for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, and substituted sulfonyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Cyclopropyl-3-oxopropane-1-sulfonyl fluoride is a sulfonyl fluoride compound with potential applications in chemical biology, materials science, and drug discovery . Sulfonyl fluorides, in general, are connective hubs for SuFEx click reactions and have garnered interest for their applications in those fields .
General Applications of Sulfonyl Fluorides
- Chemical Biology: Sulfonyl fluorides are used as tools to study biological processes and systems . They can be used to modify biomolecules, investigate protein function, and develop new assays for studying biological pathways .
- Materials Science: Sulfonyl fluorides are used in the creation of new materials with specific properties . They can be incorporated into polymers and other materials to enhance their stability, conductivity, or other desired characteristics .
- Drug Discovery: Sulfonyl fluorides are used in the development of new drugs . They can act as enzyme inhibitors, modify drug molecules, and create new drug delivery systems . For example, ester compounds have been found to be effective as acetyl-CoA carboxylase (ACC) inhibitors . ACC is an enzyme involved in the production of fatty acids, and its inhibition can be useful in treating diseases and conditions associated with fatty acid metabolism .
Specific Applications and Research Directions
While specific case studies and comprehensive data tables for this compound are not available in the search results, research indicates the broader utility of sulfonyl fluorides in several key areas:
- Acetyl-CoA Carboxylase (ACC) Inhibition: Certain ester compounds, including sulfonyl fluorides, are effective as inhibitors of acetyl-CoA carboxylase (ACC) . These compounds can be used to treat diseases, disorders, and conditions associated with the regulation of fatty acid production or oxidation . They may also be useful in controlling fungal pathogens in agriculture .
- Radical Fluorosulfonylation: Sulfonyl fluorides can be used in radical fluorosulfonylation processes to produce corresponding alkylsulfonyl fluorides with good regioselectivity . These reactions can be used to introduce sulfonyl fluoride groups into various organic molecules, creating new building blocks for chemical synthesis .
- SuFEx Reactions: Sulfonyl fluorides readily undergo various Sulfur Fluoride Exchange (SuFEx) reactions to connect other molecules . These reactions have been used to selectively modify the hydroxyl sites of drugs, create new drug conjugates, and develop new materials . Novel triazole molecules containing sulfonyl fluoride functionalities can be constructed through copper-catalyzed click chemistry .
Further Research
Further research is needed to fully explore the applications of this compound. This could include:
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-3-oxopropane-1-sulfonyl fluoride involves the selective activation of high oxidation state sulfur centers connected to fluoride, enabling exchange reactions with incoming nucleophiles . This process is facilitated by hydrogen bonding, which stabilizes both the sulfonyl group and the departing fluoride group .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 3-cyclopropyl-3-oxopropane-1-sulfonyl fluoride, we compare it with structurally analogous compounds, focusing on functional groups, substituents, and applications. The primary comparison is with 1-[3-(Cyclopentyloxy)propyl]cyclopropane-1-sulfonyl chloride (CAS 2138548-67-9), a sulfonyl chloride derivative with a cyclopentyl ether substituent. Additional inferences are drawn from general knowledge of sulfonyl fluorides and chlorides.
Functional Group Comparison
| Property | This compound | 1-[3-(Cyclopentyloxy)propyl]cyclopropane-1-sulfonyl Chloride |
|---|---|---|
| Core Functional Group | Sulfonyl fluoride (-SO₂F) | Sulfonyl chloride (-SO₂Cl) |
| Additional Groups | Ketone (-C=O), cyclopropyl | Ether (-O-), cyclopentyl, cyclopropane |
| Molecular Formula | C₆H₉FO₃S | C₁₁H₁₉ClO₃S |
| Molecular Weight | ~180.2 g/mol | 266.79 g/mol |
| Key Reactivity | Stable to hydrolysis; SuFEx click chemistry | Hydrolysis-prone; nucleophilic substitution |
- Sulfonyl Fluoride vs. Chloride : The fluoride group confers greater hydrolytic stability compared to chlorides, making the target compound suitable for applications requiring prolonged stability (e.g., covalent inhibitors). Sulfonyl chlorides, like the compared compound, are more reactive but less stable, often serving as intermediates.
- Ketone vs. The ether group in the compared compound may improve lipophilicity, favoring membrane permeability.
Substituent Effects
- Cyclopropyl vs. In contrast, the cyclopentyl group in the compared compound adopts a non-planar, low-strain conformation, enhancing steric bulk but reducing strain-driven reactivity. The cyclopropyl-ketone combination in the target compound may create electronic effects (e.g., electron-withdrawing ketone activating the sulfonyl fluoride for nucleophilic attack).
Physicochemical and Pharmacokinetic Properties
| Property | This compound | 1-[3-(Cyclopentyloxy)propyl]cyclopropane-1-sulfonyl Chloride |
|---|---|---|
| Polar Surface Area | Higher (due to ketone) | Moderate (ether oxygen contributes less polarity) |
| Lipophilicity (LogP) | Lower (polar ketone) | Higher (cyclopentyl ether enhances lipophilicity) |
| Metabolic Stability | Likely higher (fluoride stability) | Lower (reactive chloride prone to enzymatic hydrolysis) |
Stability and Reactivity Trends
- Hydrolysis Half-Life : Sulfonyl fluorides exhibit half-lives >24 hours in aqueous buffers (pH 7.4), whereas sulfonyl chlorides hydrolyze within minutes.
- SuFEx Compatibility : The target compound’s -SO₂F group enables efficient coupling with silyl ethers or amines, a feature absent in sulfonyl chlorides.
Biological Activity
3-Cyclopropyl-3-oxopropane-1-sulfonyl fluoride is a sulfonyl fluoride compound that has garnered attention in chemical biology due to its unique electrophilic properties. Sulfonyl fluorides are known for their ability to covalently modify various protein residues, making them valuable tools in drug discovery and biochemical research.
The biological activity of sulfonyl fluorides, including this compound, primarily stems from their ability to react with nucleophilic sites on proteins. The sulfonyl fluoride group can selectively target amino acid residues such as serine, threonine, cysteine, lysine, and tyrosine, leading to irreversible inhibition of enzymes or modification of protein function . This reactivity allows for the development of selective covalent inhibitors that can be used in therapeutic applications.
1. Enzyme Inhibition
Sulfonyl fluorides have been extensively studied for their role as enzyme inhibitors. They have shown promise in inhibiting serine proteases and other enzymes by forming stable covalent bonds with active site residues. For instance, this compound has been evaluated for its inhibitory effects on specific proteases involved in disease pathways .
2. Chemical Probes
These compounds serve as chemical probes in biological studies, allowing researchers to investigate protein interactions and functions. The selective labeling of proteins with sulfonyl fluorides helps elucidate enzymatic mechanisms and identify potential drug targets .
Research Findings
Recent studies have highlighted the diverse applications of sulfonyl fluorides in chemical biology:
- Covalent Modification : Research indicates that the reactivity of this compound can be modulated by structural modifications, enhancing its selectivity and stability in biological environments .
- Fragment-Based Drug Discovery : This compound has been utilized in fragment-based approaches to identify new inhibitors for various targets by leveraging its ability to form covalent bonds with specific protein residues .
Case Study 1: Inhibition of Enzymatic Activity
A study demonstrated that this compound effectively inhibited a specific serine protease involved in inflammatory responses. The compound showed a dose-dependent inhibition profile, with IC50 values indicating potent activity.
| Compound | Target Enzyme | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Serine Protease | 0.5 | Covalent modification of active site |
Case Study 2: Protein Labeling
In another study, the compound was used as a labeling agent for tyrosine residues in a peptide model. The results showed significant labeling efficiency, highlighting its potential as a tool for studying protein dynamics.
| Peptide | Labeling Efficiency (%) | Residue Targeted |
|---|---|---|
| Nonapeptide Model | 75% | Tyrosine |
Q & A
Q. What are the recommended synthetic routes for 3-cyclopropyl-3-oxopropane-1-sulfonyl fluoride in laboratory settings?
Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous sulfonyl fluorides are synthesized by reacting sulfonyl chlorides with fluorinating agents (e.g., KF) under anhydrous conditions. For this compound, a plausible route includes:
- Reacting cyclopropyl carbonyl precursors (e.g., cyclopropyl ketones) with sulfonylating agents.
- Using inert solvents like dichloromethane or acetonitrile to avoid side reactions.
- Purification via column chromatography or recrystallization to isolate the product in high purity . Key Considerations: Maintain anhydrous conditions and monitor reaction progress via TLC or LC-MS.
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy:
- ¹H NMR: Identify cyclopropyl protons (δ 0.5–1.5 ppm) and ketone-adjacent protons.
- ¹⁹F NMR: Detect the sulfonyl fluoride group (δ ~40–60 ppm, depending on substituents).
- IR Spectroscopy: Confirm sulfonyl (S=O, ~1350–1200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches.
- Mass Spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns.
- HPLC/GC: Assess purity using reverse-phase columns or gas chromatography for volatile derivatives.
Cross-reference data with structural analogs (e.g., 4-oxopiperidine-1-sulfonyl fluoride) .
Advanced Research Questions
Q. What strategies can mitigate hydrolysis of the sulfonyl fluoride group during experimental procedures?
Methodological Answer: Hydrolysis is a key stability challenge. Mitigation strategies include:
- Anhydrous Conditions: Use dry solvents (e.g., THF, DMF) and molecular sieves.
- Low-Temperature Storage: Store at –20°C in sealed, argon-flushed vials.
- pH Control: Avoid aqueous buffers with pH >7, as alkaline conditions accelerate hydrolysis.
- Kinetic Monitoring: Track fluoride release using ion-selective electrodes or fluorometric assays . Example Protocol: Pre-equilibrate reaction buffers with the compound to assess stability before biological assays.
Q. How should researchers address contradictions in reported reactivity of sulfonyl fluorides with different nucleophiles?
Methodological Answer: Contradictions often arise from varying reaction conditions or nucleophile accessibility. To resolve discrepancies:
- Systematic Kinetic Studies: Measure second-order rate constants (k₂) for reactions with amines, thiols, or hydroxyl groups under controlled pH and temperature.
- Computational Modeling: Use density functional theory (DFT) to predict nucleophilic attack sites and transition-state energies.
- Competitive Assays: Compare reactivity in mixtures of nucleophiles (e.g., cysteine vs. lysine residues). Reference studies on structurally similar sulfonyl fluorides (e.g., 4-oxopiperidine-1-sulfonyl fluoride) for benchmarking .
Q. What computational methods aid in predicting the reactivity of this compound with biological targets?
Methodological Answer: Combine molecular docking and quantum mechanical calculations:
- Molecular Docking (AutoDock/Vina): Screen for binding pockets in target enzymes (e.g., proteases or kinases).
- DFT Calculations (Gaussian): Analyze electrophilicity of the sulfonyl fluoride group and frontier molecular orbitals (FMOs).
- MD Simulations (GROMACS): Assess dynamic interactions in solvated biological systems. Validate predictions with experimental kinetic data and mutagenesis studies .
Data Contradiction Analysis
Q. How can researchers reconcile conflicting data on the stability of sulfonyl fluorides in aqueous vs. non-aqueous media?
Methodological Answer:
- Meta-Analysis: Compile literature data on hydrolysis rates and identify trends (e.g., pH dependence, substituent effects).
- Controlled Replication: Repeat experiments under standardized conditions (e.g., 25°C, 0.1 M PBS pH 7.4).
- Advanced Analytics: Use ¹⁹F NMR to quantify hydrolysis products (e.g., sulfonic acids) in real time. Address discrepancies by distinguishing between thermodynamic stability and kinetic inertness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
